3-(7-Aza-2-benzimidazolyl)benzamidoxime
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Overview
Description
3-(7-Aza-2-benzimidazolyl)benzamidoxime is a complex organic compound that features an imidazo[4,5-b]pyridine ring fused with a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to further functionalization to introduce the benzimidamide group and the N-hydroxy functionality. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(7-Aza-2-benzimidazolyl)benzamidoxime can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[4,5-b]pyridines, and substituted benzimidamides.
Scientific Research Applications
3-(7-Aza-2-benzimidazolyl)benzamidoxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(7-Aza-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Key molecular targets include kinases and other regulatory proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Benzimidamide derivatives: Compounds with the benzimidamide moiety also show comparable pharmacological properties
Uniqueness
3-(7-Aza-2-benzimidazolyl)benzamidoxime is unique due to the presence of both the N-hydroxy and benzimidamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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